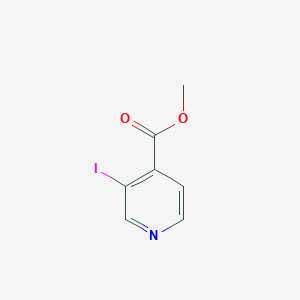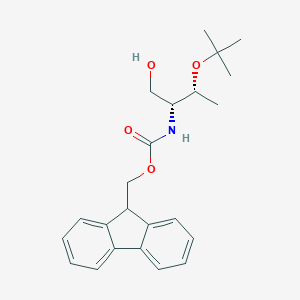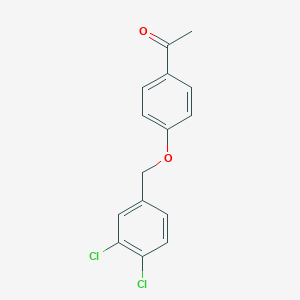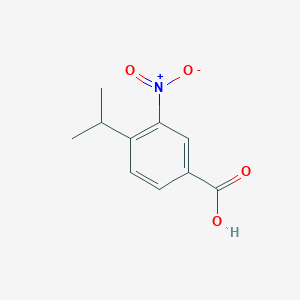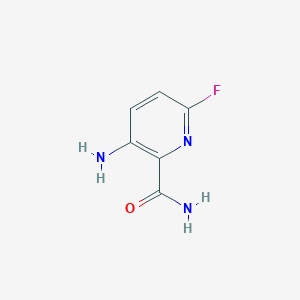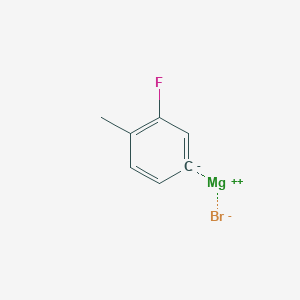
3-Fluoro-4-methylphenylmagnesium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-4-methylphenylmagnesium bromide is an organometallic compound commonly used in organic synthesis. It is a Grignard reagent, which means it is typically used to form carbon-carbon bonds. The compound has the molecular formula C7H6BrFMg and is often supplied as a solution in tetrahydrofuran (THF) due to its reactivity with moisture and air .
Mécanisme D'action
Target of Action
3-Fluoro-4-methylphenylmagnesium bromide is a Grignard reagent . Grignard reagents are organomagnesium compounds that are widely used in organic chemistry for carbon-carbon bond formation . They are highly reactive and can react with a variety of functional groups, making them versatile reagents in synthesis .
Mode of Action
The mode of action of this compound, like other Grignard reagents, involves the nucleophilic addition of the carbon-magnesium bond to a carbonyl group . The carbon atom in the Grignard reagent acts as a nucleophile, attacking the electrophilic carbon in the carbonyl group . This results in the formation of a new carbon-carbon bond .
Biochemical Pathways
Grignard reagents are known to be involved in various synthetic pathways in organic chemistry, including the synthesis of alcohols, aldehydes, ketones, and carboxylic acids .
Pharmacokinetics
It is primarily used in laboratory settings for chemical synthesis .
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, depending on the other reactants and conditions present .
Action Environment
The action of this compound is highly dependent on the environment in which the reaction takes place . Grignard reagents are sensitive to moisture and air, and reactions involving these reagents must be carried out under anhydrous conditions . The temperature, solvent, and presence of other reactants can also significantly influence the outcome of the reaction .
Méthodes De Préparation
3-Fluoro-4-methylphenylmagnesium bromide is synthesized through the reaction of 3-fluoro-4-methylbromobenzene with magnesium in the presence of anhydrous THF. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the Grignard reagent from reacting with moisture or oxygen. The reaction conditions include:
Reactants: 3-fluoro-4-methylbromobenzene, magnesium
Solvent: Anhydrous THF
Atmosphere: Inert (nitrogen or argon)
Temperature: Room temperature to reflux.
Analyse Des Réactions Chimiques
3-Fluoro-4-methylphenylmagnesium bromide undergoes various types of reactions, primarily due to its nature as a Grignard reagent:
Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: It can participate in substitution reactions with halides.
Coupling Reactions: It can be used in coupling reactions to form biaryl compounds.
Common reagents and conditions used in these reactions include:
Carbonyl Compounds: Aldehydes, ketones, esters
Halides: Alkyl halides, aryl halides
Catalysts: Palladium or nickel catalysts for coupling reactions
The major products formed from these reactions are typically alcohols, substituted aromatics, and biaryl compounds .
Applications De Recherche Scientifique
3-Fluoro-4-methylphenylmagnesium bromide has a wide range of applications in scientific research:
Organic Synthesis: It is used to synthesize complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: It is used in the preparation of advanced materials, such as polymers and nanomaterials.
Medicinal Chemistry: It is used in the synthesis of potential drug candidates and bioactive molecules.
Industrial Chemistry: It is used in the large-scale production of fine chemicals and intermediates
Comparaison Avec Des Composés Similaires
3-Fluoro-4-methylphenylmagnesium bromide can be compared with other similar Grignard reagents:
- 3,4-Difluorophenylmagnesium bromide
- 4-Fluoro-2-methylphenylmagnesium bromide
- 3-Fluorophenylmagnesium bromide
- 3,5-Difluorophenylmagnesium bromide
- 3-Chloro-4-fluorophenylmagnesium bromide
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and the types of products formed in reactions .
Propriétés
IUPAC Name |
magnesium;1-fluoro-2-methylbenzene-5-ide;bromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F.BrH.Mg/c1-6-4-2-3-5-7(6)8;;/h2,4-5H,1H3;1H;/q-1;;+2/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLGSDGDHUROFKU-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=[C-]C=C1)F.[Mg+2].[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFMg |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185077-02-5 |
Source


|
| Record name | Bromo(3-fluoro-4-methylphenyl)magnesium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
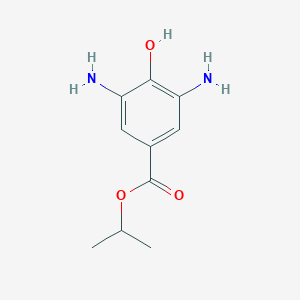
![2-Propan-2-yl-2-azabicyclo[2.1.1]hexane](/img/structure/B71381.png)

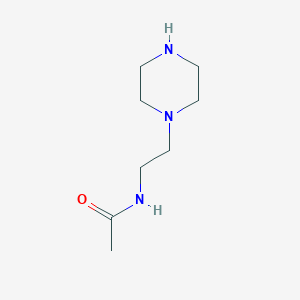
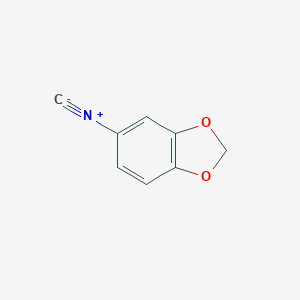
![2-Bromo-9,9'-spirobi[fluorene]](/img/structure/B71387.png)

